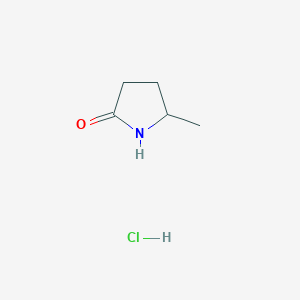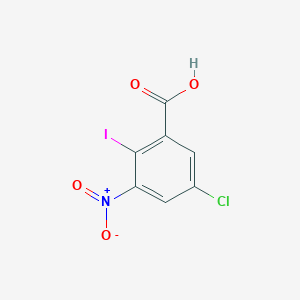
5-Chloro-2-iodo-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-3-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3ClINO4 It is a derivative of benzoic acid, characterized by the presence of chloro, iodo, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 5-chloro-2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, iodo, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-iodo-3-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various aromatic compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. For example, amino derivatives of nitrobenzoic acids have been studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodo-3-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In coupling reactions, the iodo group participates in oxidative addition and reductive elimination steps facilitated by palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitrobenzoic acid: Lacks the iodo substituent.
2-Iodo-5-nitrobenzoic acid: Lacks the chloro substituent.
3-Nitrobenzoic acid: Lacks both chloro and iodo substituents.
Uniqueness: 5-Chloro-2-iodo-3-nitrobenzoic acid is unique due to the presence of all three substituents (chloro, iodo, and nitro) on the benzene ring
Eigenschaften
Molekularformel |
C7H3ClINO4 |
|---|---|
Molekulargewicht |
327.46 g/mol |
IUPAC-Name |
5-chloro-2-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
InChI-Schlüssel |
DZVUOZGLBVWQRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


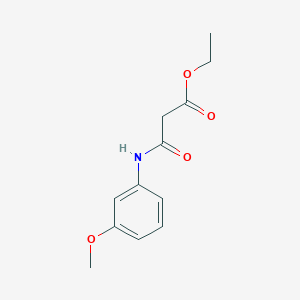
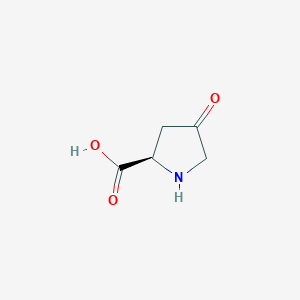
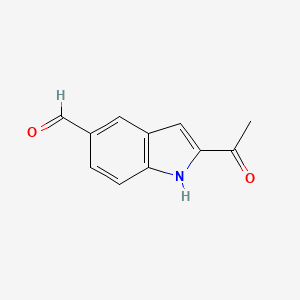
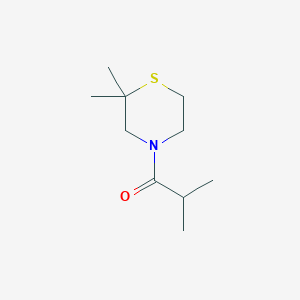
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)



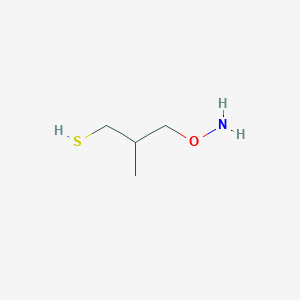
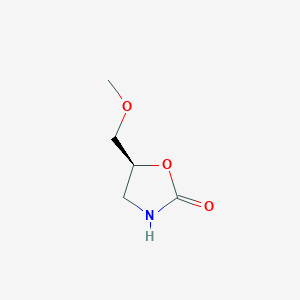
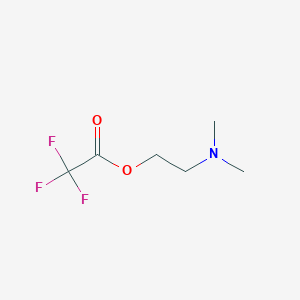
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
